4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Overview
Description
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C14H19FN2O2. It is a derivative of benzodiazepine, a class of compounds known for their psychoactive properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 7th position of the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core is synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-diamine and a carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzodiazepine derivatives.
Deprotection: Formation of the free amine derivative.
Oxidation/Reduction: Formation of oxidized or reduced benzodiazepine derivatives.
Scientific Research Applications
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound may modulate the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Lacks the Boc protecting group.
4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Lacks the fluorine atom.
4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Contains a chlorine atom instead of fluorine.
Uniqueness
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to the presence of both the Boc protecting group and the fluorine atom, which confer specific chemical properties and reactivity. The combination of these features makes it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
tert-butyl 7-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWTYCCSUQXXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649622 |
Source
|
Record name | tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-36-9 |
Source
|
Record name | tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Fluoro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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